1-(tert-Butyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
1-(tert-Butyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a tert-butyl group, a phenyl group, and a trifluoromethyl group attached to a pyrazole ring. The trifluoromethyl group is particularly notable for its influence on the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group are widely used in pharmaceutical and agrochemical compounds , suggesting that they may interact with a variety of biological targets.
Mode of Action
The trifluoromethyl group is known to participate in radical trifluoromethylation via photoredox catalysis . This process involves the generation of trifluoromethyl radicals, which can then interact with other molecules in the system .
Biochemical Pathways
The trifluoromethyl group is known to be involved in various biochemical reactions, suggesting that it may influence multiple pathways .
Pharmacokinetics
The trifluoromethyl group is known to confer increased stability and lipophilicity to compounds , which could potentially enhance the bioavailability of 1-(tert-Butyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole.
Result of Action
The presence of the trifluoromethyl group can enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .
Action Environment
The trifluoromethyl group is known to confer increased stability to compounds , suggesting that it may enhance the compound’s resistance to environmental factors.
Preparation Methods
The synthesis of 1-(tert-Butyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as sodium triflinate or trifluoromethyl iodide.
Attachment of the tert-Butyl and Phenyl Groups: The tert-butyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively.
Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
1-(tert-Butyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Major products formed from these reactions include various substituted pyrazoles and their derivatives.
Scientific Research Applications
1-(tert-Butyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Comparison with Similar Compounds
1-(tert-Butyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole: Lacks the phenyl group, which may result in different reactivity and applications.
4-Phenyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the tert-butyl group, affecting its steric properties and stability.
1-(tert-Butyl)-4-phenyl-1H-pyrazole:
The presence of the trifluoromethyl group in this compound makes it unique, providing enhanced stability, lipophilicity, and metabolic properties .
Properties
IUPAC Name |
1-tert-butyl-4-phenyl-3-(trifluoromethyl)pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2/c1-13(2,3)19-9-11(10-7-5-4-6-8-10)12(18-19)14(15,16)17/h4-9H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBDALHSWAYTMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)C(F)(F)F)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401176834 | |
Record name | 1-(1,1-Dimethylethyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401176834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256414-73-0 | |
Record name | 1-(1,1-Dimethylethyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=256414-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401176834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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